molecular formula C18H33N3OS B6698861 N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide

Cat. No.: B6698861
M. Wt: 339.5 g/mol
InChI Key: VBHPEOIHMOPGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide is a complex organic compound that features a piperidine ring, a thiazepane ring, and a carboxamide group

Properties

IUPAC Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3OS/c1-14-8-11-23-12-10-21(14)18(22)19-15(2)16-5-4-9-20(13-16)17-6-3-7-17/h14-17H,3-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHPEOIHMOPGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSCCN1C(=O)NC(C)C2CCCN(C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine and thiazepane intermediates, followed by their coupling to form the final compound. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and thiazepane rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiazepane derivatives, such as:

Uniqueness

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-5-methyl-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.